O-304
Description
Properties
IUPAC Name |
4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-12-5-1-10(2-6-12)9-21-16(23)20-15(24-21)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDWLYRQKUTOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for O-304 are not extensively detailed in publicly available sources. it is known that this compound is synthesized and made available in various forms, including solutions in dimethyl sulfoxide (DMSO) and as a solid compound . Industrial production methods likely involve standard organic synthesis techniques, but specific details are proprietary to the manufacturers.
Chemical Reactions Analysis
O-304 primarily functions as an activator of AMPK, and its chemical reactions are centered around this activity. It increases levels of phosphorylated AMPK without reducing cellular ATP. The compound suppresses the dephosphorylation of AMPKα, AMPKβ, and AMPKγ trimers at threonine 172 (T172) mediated by protein phosphatase 2C (PP2C) without inhibiting PP2C activity . The major products formed from these reactions are the activated forms of AMPK subunits.
Scientific Research Applications
Chemistry
O-304 is utilized as a tool compound in chemical research to study the activation of AMPK and its downstream effects. It helps elucidate the biochemical pathways involved in energy metabolism and cellular signaling.
Biology
In biological studies, this compound has been investigated for its role in metabolic regulation, particularly concerning obesity and insulin resistance. Research indicates that this compound can mitigate age-associated insulin resistance and improve metabolic profiles in animal models .
Medicine
This compound is explored as a potential therapeutic agent for several conditions:
- Type 2 Diabetes : Clinical trials have shown that this compound can significantly reduce fasting plasma glucose levels and improve insulin sensitivity in diabetic patients .
- Cardiovascular Diseases : The compound improves cardiac function and exercise capacity by enhancing glucose uptake in cardiac tissues .
- Chronic Kidney Disease : Studies suggest that this compound may protect against kidney aging through mechanisms involving fatty acid metabolism and autophagy .
Industry
In pharmaceutical development, this compound is being evaluated for its potential to create new drugs targeting metabolic and cardiovascular disorders. Its synergistic effects with existing medications like Metformin enhance its applicability in clinical settings .
Data Tables
Case Study 1: Impact on Type 2 Diabetes
In a Phase IIa clinical trial involving type 2 diabetes patients, this compound was shown to reduce fasting plasma glucose levels significantly. Patients treated with this compound demonstrated improved microvascular perfusion and reduced blood pressure compared to control groups .
Case Study 2: Cardiovascular Function
Research conducted on diet-induced obese mice revealed that this compound not only improved glucose uptake in skeletal muscle but also enhanced cardiac function by increasing stroke volume and reducing heart rate. These findings suggest that this compound mimics the effects of exercise on cardiac health .
Case Study 3: Kidney Aging
A study highlighted that this compound could retard kidney aging by promoting autophagy and fatty acid metabolism through AMPK activation. This suggests potential therapeutic applications for kidney-related ailments .
Mechanism of Action
O-304 exerts its effects by increasing AMPK activity through the suppression of pAMPK dephosphorylation. AMPK is a crucial energy sensor in cells, and its activation leads to various beneficial effects, including increased glucose uptake in skeletal muscle, reduced β cell stress, and promotion of β cell rest. These actions help in managing blood glucose levels and improving insulin sensitivity .
Comparison with Similar Compounds
Mechanism of Action
Key Insight : this compound’s pan-AMPK activation differentiates it from tissue-specific (metformin) or subunit-selective (PF-06409577) agents. Its oral bioavailability and dual metabolic/cardiovascular benefits position it as a versatile therapeutic candidate .
Efficacy in Disease Models
Key Insight : this compound uniquely addresses both metabolic and cardiovascular pathologies, unlike PF-06409577 (kidney-focused) or AT04A (cholesterol-specific) .
Clinical and Preclinical Status
Key Insight: this compound’s oral administration and dual therapeutic scope offer practical advantages over injectable (CRISPR/Cas9) or non-therapeutic (dorsomorphin) alternatives .
Biological Activity
O-304 is a novel compound identified as a PAN-AMPK activator , which has shown significant potential in enhancing glucose homeostasis and mitigating metabolic disorders, particularly in the context of diabetes and obesity. This compound operates primarily through the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.
The biological activity of this compound is primarily attributed to its ability to increase the levels of phosphorylated AMPK (pAMPK) without depleting cellular ATP levels. Unlike traditional AMPK activators, this compound does not act allosterically but instead suppresses the dephosphorylation of pAMPK, thereby enhancing its activity across various cell types, including human skeletal myotubes and hepatocytes .
Key Mechanisms:
- Inhibition of Protein Phosphatase 2C (PP2C) : this compound inhibits PP2C-mediated dephosphorylation of pAMPK, thus preserving its active form in the presence of ATP .
- Promotion of Autophagy : The compound enhances autophagic flux in pancreatic β-cells, which is crucial for maintaining β-cell function under stress conditions .
- Mitochondrial Uncoupling : this compound acts as a mitochondrial uncoupler in differentiated myotubes, promoting glucose utilization by increasing metabolic demand .
In Vivo Studies
This compound has been evaluated in various animal models, particularly diet-induced obese (DIO) mice and streptozotocin (STZ)-induced diabetic mice. The findings from these studies highlight several key biological activities:
- Improvement in Glucose Homeostasis : this compound significantly improved fasting plasma glucose levels and insulin sensitivity in diabetic models.
- Enhanced Glucose Uptake : The compound stimulated insulin-independent glucose uptake in skeletal muscle and heart tissues, effectively reducing hyperglycemia .
- Cardiovascular Benefits : In addition to metabolic improvements, this compound enhanced microvascular perfusion and reduced blood pressure in both animal models and human clinical trials .
Clinical Trials
A phase IIa clinical trial involving type 2 diabetes (T2D) patients treated with Metformin demonstrated that this compound could reduce fasting plasma glucose and improve insulin resistance metrics such as HOMA-IR. The compound was well tolerated among participants, indicating its potential for therapeutic use .
Case Study 1: DIO Mice
In a study involving DIO mice, administration of this compound led to:
- A reduction in β-cell stress markers.
- Improved β-cell function under high-glucose conditions.
- Enhanced glucose uptake and utilization in skeletal muscle.
Case Study 2: STZ-Induced Diabetic Mice
In STZ-induced diabetic mice:
- This compound treatment resulted in decreased glycogen accumulation in skeletal muscle and heart.
- It preserved β-cell function despite chronic hyperglycemia, indicating its protective role against diabetes-related complications .
Table 1: Summary of Biological Effects of this compound
| Effect | Observation | Reference |
|---|---|---|
| Glucose Uptake | Increased in skeletal muscle | |
| β-cell Function | Preserved under stress | |
| Microvascular Perfusion | Improved significantly | |
| Blood Pressure | Reduced in treated groups |
Table 2: Clinical Trial Results for this compound
| Parameter | Baseline (Metformin Alone) | Post-Treatment (this compound + Metformin) | Change (%) |
|---|---|---|---|
| Fasting Plasma Glucose (mg/dL) | 180 | 150 | -16.67 |
| HOMA-IR | 5.0 | 3.5 | -30 |
| Tolerability | Good | Excellent | N/A |
Q & A
Q. How can researchers leverage contradictory findings to refine hypotheses about this compound’s therapeutic potential?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies to assess this compound’s effect size across models (e.g., glucose reduction in HFD mice vs. genetic T2D models) .
- Adversarial Collaboration : Partner with labs reporting conflicting results to co-design replication studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
